1-Ethoxyhexane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

1-Ethoxyhexane density and refractive index

Physical Property Data for 1-Ethoxyhexane

The table below summarizes the key quantitative data for this compound (CAS 5756-43-4) from the search results.

| Property | Value | Source / Context |

|---|---|---|

| Molecular Formula | C8H18O | [1] [2] [3] |

| Molecular Weight | 130.23 g/mol | [2] [3] |

| Boiling Point | 135.5 °C (estimate: 140.96 °C also reported) | [2] [3] |

| Melting Point | -94 °C (estimate) | [3] |

| Density | 0.7722 (exact value); 0.78 g/cm³ (also reported) | [2] [3] |

| Refractive Index | 1.4008 (exact value); 1.404 (also reported) | [2] [3] |

Experimental Methodology for Refractive Index Measurement

While a specific protocol for this compound was not found, the search revealed a detailed modern methodology for measuring the refractive index of liquid organic chemicals, which is directly applicable [4].

Principle of Operation: The technique is based on an Optical Time-Domain Reflectometer (OTDR) and a Single-Mode Fiber (SMF) sensor. It measures the power level of backscattered light reflected at the interface between the optical fiber and the liquid chemical. This reflectance is governed by the Fresnel equation, which relates the reflected power to the refractive indices of the fiber and the sample [4].

Experimental Setup and Procedure:

- Equipment Setup: A pulsed laser (e.g., at 1550 nm wavelength) from an OTDR is launched into a long spool of standard Single-Mode Fiber (SMF). The terminal end of this fiber, prepared with a flat cleave, serves as the sensor head [4].

- Calibration: The sensor head is immersed into a series of organic chemicals with known refractive indices (e.g., n-hexane, heptane, THF). The reflected power level for each known chemical is measured and recorded to build a calibration curve [4].

- Measurement: The sensor head is then immersed into the sample of this compound. The OTDR measures the reflected backscattered light level, which is compared against the calibration curve to determine the unknown refractive index [4].

- Key Parameters: The study found that using a shorter optical pulse-width (e.g., 5 ns) provides better measurement resolution. The reported sensitivity of this method allows for determination of refractive index up to two digits after the decimal point [4].

Molecular Structure and Conceptual Workflow

The following diagrams visualize the basic structure of the molecule and the conceptual experimental workflow described above.

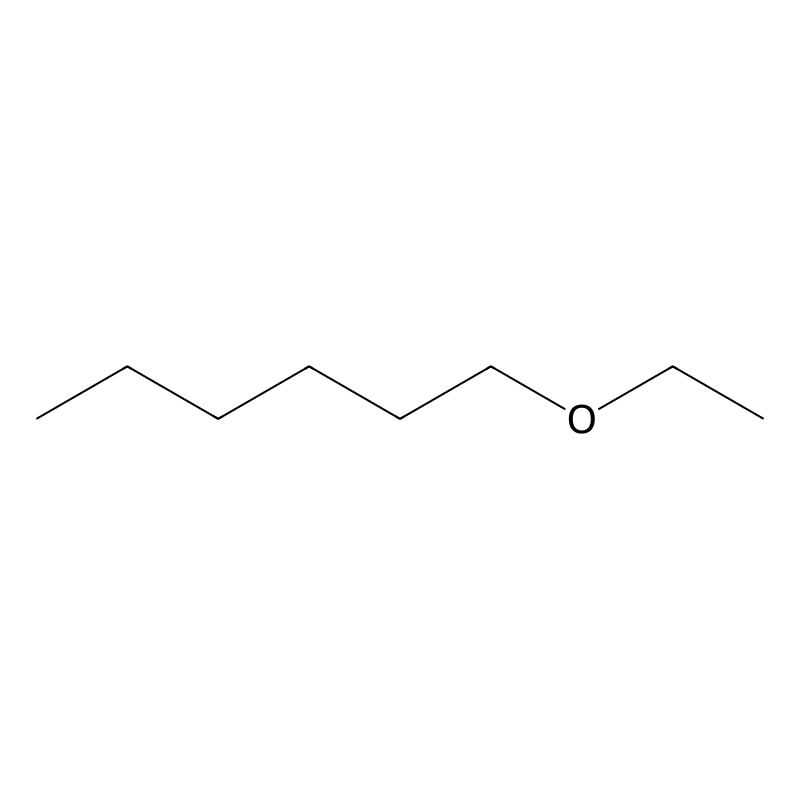

This compound consists of a hexyl chain and an ethoxy group linked by an oxygen atom.

Conceptual workflow for determining refractive index using an OTDR and fiber sensor.

References

1-Ethoxyhexane solubility in organic solvents

Physical & Chemical Properties

The table below summarizes the key physicochemical properties of 1-Ethoxyhexane (CAS 5756-43-4) relevant for laboratory handling and formulation.

| Property | Value | Unit | Source |

|---|---|---|---|

| Molecular Formula | C₈H₁₈O | - | [1] |

| Molecular Weight | 130.23 | g/mol | [1] |

| Boiling Point | 135.5 - 140.96 | °C | [1] [2] |

| Melting Point | -94 | °C | [2] |

| Density (at ~20°C) | 0.772 - 0.78 | g/cm³ | [1] [2] |

| Refractive Index | 1.4008 - 1.404 | - | [1] [2] |

| Flash Point | 31.2 | °C | [2] |

| Vapor Pressure (at 25°C) | 9.52 | mmHg | [2] |

| LogP (log Kow) | 2.603 | - | [3] |

Solubility Characteristics

The solubility of this compound is characterized by its behavior in polar and non-polar media, dictated by its molecular structure [1].

- Aqueous Solubility: this compound has very low solubility in water [1] [2]. This is typical for aliphatic ethers, as the molecule is predominantly hydrocarbon, and the ether oxygen can only act as a weak hydrogen bond acceptor, insufficient to overcome the hydrophobic effect of the long alkyl chain [1].

- Organic Solubility: It is reported to be soluble in most organic solvents [2]. Its structure provides a balance between hydrophilicity and hydrophobicity, making it particularly miscible with non-polar and moderately polar organic solvents [1].

Safety & Handling for Laboratory Settings

Although a complete toxicological profile is lacking, general safety precautions should be followed [4].

- Flammability: The flash point of 31.2°C classifies it as a flammable liquid [2]. Use dry chemical, CO₂, or alcohol-resistant foam for firefighting [4].

- General Handling: Handle in a well-ventilated place and wear suitable protective equipment, including gloves and safety goggles. Avoid contact with skin, eyes, and clothing, and avoid breathing its mists or vapors [4].

- First Aid: If inhaled, move the victim to fresh air. In case of skin contact, wash with soap and plenty of water. If it gets into the eyes, rinse cautiously with water for several minutes [4].

Experimental Protocol for Solubility Determination

Since quantitative data is limited, you may need to determine solubility empirically. Here is a generalized workflow for a standard solubility study.

Workflow for experimental determination of compound solubility in various solvents.

- Solvent Selection: Choose a range of organic solvents covering different polarities (e.g.,

n-hexane, ethyl acetate, chloroform, methanol) [5]. - Sample Preparation: Place a known, excess amount of this compound into a sealed vial containing a known volume of the solvent.

- Equilibration: Agitate the mixture continuously in a thermostated water bath (e.g., 25°C) for a sufficient time to reach saturation equilibrium.

- Phase Separation & Analysis: Allow the mixture to settle or centrifuge it. Carefully withdraw a portion of the clear supernatant saturated solution.

- Quantification: Analyze the concentration of this compound in the saturated solution using an appropriate analytical method such as gravimetric analysis, gas chromatography (GC), or HPLC.

- Data Calculation: Calculate the solubility, typically expressed as mg/mL or mol/L, from the analyzed concentration.

References

- 1. Buy this compound | 5756-43-4 [smolecule.com]

- 2. Cas 5756-43-4, 1 - ETHOXYHEXANE | lookchem [lookchem.com]

- 3. Chemical Properties of Hexane, 1-ethoxy- (CAS 5756-43-4) [chemeo.com]

- 4. - 1 - Safety Data Sheet ETHOXYHEXANE [chemicalbook.com]

- 5. Brine shrim lethality bioassay of methanolic crude extracts of terminalia... [ijpsr.com]

Chemical Identification for 1-Ethoxyhexane

The table below summarizes the key identifying information for 1-Ethoxyhexane (also known as Ethyl hexyl ether) from the NIST WebBook [1]:

| Property | Value |

|---|---|

| Chemical Formula | C₈H₁₈O [1] |

| Molecular Weight | 130.2279 g/mol [1] |

| CAS Registry Number | 5756-43-4 [1] |

| Other Names | Ether, ethyl hexyl; Ethyl hexyl ether [1] |

| IUPAC Standard InChIKey | ZXHQLEQLZPJIFG-UHFFFAOYSA-N [1] |

Experimental Protocol for NMR Analysis

The search results did not contain a specific protocol for this compound. However, the general workflow for acquiring and analyzing a proton NMR (¹H-NMR) spectrum of an organic compound is standardized [2]. The diagram below outlines this workflow.

General workflow for ¹H-NMR spectral analysis.

The key steps involve [2]:

- Sample Preparation: Dissolve 5-20 mg of pure this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of internal standard, such as tetramethylsilane (TMS).

- Instrument Setup: Use a NMR spectrometer (e.g., 400 MHz or 600 MHz). Insert the sample tube, lock the magnetic field on the deuterium signal of the solvent, and shim the magnet for optimal resolution. Calibrate the pulse parameters.

- Data Acquisition: Run the ¹H-NMR experiment. A typical acquisition involves a 90° pulse, a spectral width of 12-16 ppm, and sufficient scans to achieve a good signal-to-noise ratio.

- Data Processing: Process the Free Induction Decay (FID) by applying apodization (e.g., line broadening), performing a Fourier Transform, and then phase and baseline correction.

- Spectral Analysis: Identify all chemical shifts (δ, ppm). Analyze signal multiplicity (s, d, t, m, etc.) and coupling constants (J, Hz). Integrate peak areas to determine the number of protons for each signal. Assign each signal to the corresponding proton(s) in the molecular structure of this compound.

References

1-Ethoxyhexane mass spectrometry fragmentation patterns

Molecular Identification and Fragmentation Table

The compound has the molecular formula C₈H₁₈O and a molecular weight of 130.23 g/mol [1] [2]. Its mass spectrum is characterized by several key fragment ions resulting from cleavages of carbon-carbon and carbon-oxygen bonds.

The table below summarizes the major fragments, their relative intensities, and the proposed fragmentation mechanisms [2]:

| Mass-to-Charge Ratio (m/z) | Fragment Ion | Relative Intensity (%) | Fragmentation Mechanism |

|---|---|---|---|

| 130 | M⁺• (Molecular Ion) | < 1 | Original molecule after electron impact ionization [2]. |

| 115 | [M-CH₃]⁺ | 8 | Alpha C-C cleavage, loss of a methyl radical [2]. |

| 101 | [M-C₂H₅]⁺ | 1 | C-O cleavage, loss of an ethyl radical [2]. |

| 85 | [M-OC₂H₅]⁺ | 3 | C-O cleavage, loss of the ethoxy group [2]. |

| 73 | [M-C₄H₉]⁺ | 100 (Base Peak) | Alpha C-C cleavage, loss of a butyl radical from the hexyl chain [2]. |

| 59 | [C₃H₇O]⁺ | Information missing | Information missing |

| 45 | [CH₃-CH=OH]⁺ | 63 | Rearrangement mechanism [2]. |

| 29 | [C₂H₅]⁺ | 10 | C-O cleavage of the ethoxy group [2]. |

Fragmentation Pathways and Mechanisms

The fragmentation pattern of 1-Ethoxyhexane can be understood through several key bond cleavages, characteristic of aliphatic ethers.

- Molecular Ion: The molecular ion peak at m/z 130 has very low intensity, which is typical for aliphatic ethers as their molecular ions are unstable and readily fragment [3] [2].

- The Base Peak (m/z 73): The most abundant fragment is formed through alpha-cleavage (α-cleavage), a dominant process in ethers where the bond breaks next to the oxygen atom. In this case, the hexyl chain fragments, resulting in the loss of a butyl radical (•C₄H₉) and formation of the stable oxonium ion CH₂=O⁺-C₂H₅(C₂H₄) [2].

- Other Key Fragments:

- The ion at m/z 45, with high relative intensity, is likely formed by a rearrangement reaction. A proposed structure is CH₃-CH=OH⁺, though other isomeric oxonium ions are possible [2].

- The peaks at m/z 85 and m/z 101 result from the cleavage of the C-O bond, leading to the loss of the ethoxy group or an ethyl radical, respectively [2].

- The fragment at m/z 29 is a classic ethyl cation (C₂H₅⁺), commonly observed in the mass spectra of ethyl-containing compounds [2].

The following diagram illustrates the primary fragmentation pathways leading to the major ions described above.

Primary fragmentation pathways of this compound showing key cleavages and resulting ions.

Key Experimental Considerations

For researchers aiming to reproduce or analyze this data, here are some core experimental aspects typically involved in obtaining such a spectrum, consistent with standard practices for electron ionization mass spectrometry [3] [2]:

- Ionization Method: The data was acquired using Electron Ionization (EI) at standard 70 eV electron energy [1] [2].

- Sample Introduction: The organic sample is vaporized before entering the ionization chamber where it is bombarded by a stream of electrons to create positive molecular ions (M⁺•) [3].

- Fragmentation: The energetic molecular ions are unstable and undergo characteristic fragmentation, primarily breaking at the weakest bonds, such as those adjacent to the ether oxygen (alpha-cleavage) [3] [2].

- Detection: Only the positively charged fragment ions are accelerated, deflected according to their mass-to-charge ratio (m/z), and detected to produce the mass spectrum [3].

References

Understanding the Williamson Ether Synthesis

The Williamson Ether Synthesis is an organic reaction used to prepare ethers, developed by Alexander William Williamson in 1850 [1]. The general procedure involves an SN2 nucleophilic substitution where an alkoxide ion (RO⁻) attacks an alkyl halide (R'-X), resulting in the formation of an ether (R-O-R') and a halide salt [2] [3] [1].

1-Ethoxyhexane is an unsymmetrical ether. Its synthesis can be viewed as the connection of a "Ethoxy-" group and a "Hexyl-" group. The two potential retrosynthetic pathways are:

- Pathway A: Nucleophile = Ethoxide ion (CH₃CH₂O⁻); Electrophile = 1-Halohexane (e.g., 1-bromohexane).

- Pathway B: Nucleophile = Hexoxide ion (CH₃(CH₂)₅O⁻); Electrophile = Haloethane (e.g., bromoethane).

Pathway A is strongly recommended. Using a primary alkyl halide (1-halohexane) minimizes the competing E2 elimination reaction, which is a major concern in Williamson synthesis [2] [3]. Using a secondary alkyl halide (which the hexyl fragment would be in Pathway B) can lead to significant alkene byproducts [2].

The following diagram illustrates the recommended reaction mechanism and the experimental workflow for synthesizing this compound.

Experimental Protocol & Optimized Conditions

This section provides a detailed, step-by-step procedure for synthesizing this compound on a 10 mmol scale, adaptable for larger scales.

Step-by-Step Synthesis Procedure

| Step | Action | Details & Rationale |

|---|---|---|

| 1 | Generate Alkoxide | In a round-bottom flask, add absolute ethanol (~20 mL). Under N₂, add sodium hydride (NaH, 12 mmol, 1.2 equiv.). Stir at 0°C for 30 min. Hazard: NaH reacts violently with water [2]. |

| 2 | Add Alkyl Halide | Add 1-bromohexane (10 mmol, 1.0 equiv.) dropwise. Alternatively, use potassium iodide (KI) catalysis with 1-chlorohexane via Finkelstein reaction [1]. |

| 3 | Carry out Reaction | Reflux the mixture with stirring for 1-8 hours. Monitor by TLC or GC. Microwave irradiation can reduce time to ~10 minutes [1]. |

| 4 | Work-up | Cool the mixture to room temperature. Carefully add water to quench excess NaH. Transfer to a separatory funnel, add water and ether. Extract the organic layer, wash with brine, dry over MgSO₄. |

| 5 | Purify Product | Remove solvent by rotary evaporation. Purify the crude product via distillation to obtain pure this compound as a colorless liquid. |

Reaction Optimization & Quantitative Data

The success and selectivity of the reaction depend heavily on the conditions. The table below summarizes key parameters and findings from mechanistic studies.

| Parameter | Options & Recommendations | Rationale & Quantitative Impact |

|---|---|---|

| Alkyl Halide | 1-Bromohexane (Primary) is optimal. Avoid secondary/tertiary halides. | Tertiary alkyl halides undergo E2 elimination; secondary gives mixed results [2] [3]. |

| Solvent | Anhydrous Ethanol (parent alcohol), Acetonitrile (MeCN), or THF. | Solvent drastically influences selectivity. In MeCN, O- vs. C-alkylation ratio is 97:3; in MeOH, it drops to 72:28 [4]. |

| Base for Alkoxide | Sodium Hydride (NaH) or Potassium Hydride (KH). | Strong, irreversible bases like NaH ensure complete deprotonation of ethanol, generating the reactive ethoxide nucleophile in situ [2]. |

| Reaction Kinetics | Energy barriers for O-alkylation are lower than for C-alkylation. | Kinetic modeling confirms a higher energy barrier for the C-alkylation pathway, favoring the desired ether formation [4]. |

Verification and Analysis

After synthesis, verifying the identity and purity of the product is crucial.

- Structural Verification: Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool. Compare the obtained ¹H and ¹³C NMR spectra with predicted or literature data [5]. Key expected signals for this compound are a triplet for -O-CH₂-CH₃ (~1.2 ppm), a quartet for -O-CH₂-CH₃ (~3.5 ppm), and characteristic multiplet signals for the hexyl chain.

- Purity Analysis: Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS) can be used to confirm purity and identify any volatile organic impurities. The molecular weight of this compound is 130.23 g/mol [6].

Troubleshooting and Safety

- Low Yield: This can be caused by moisture, leading to hydrolysis of the alkyl halide or alkoxide. Ensure all glassware and solvents are anhydrous. Extended reaction times or mild heating can help drive the reaction to completion.

- Safety Considerations:

- This compound: Use in a well-ventilated place and wear suitable protective equipment. It is flammable; keep away from ignition sources [6].

- Sodium Hydride (NaH): Handle with extreme care under an inert atmosphere. It is a severe fire and water hazard [2].

- Alkyl Halides: Many are irritants and toxic. Avoid inhalation and skin contact.

References

- 1. ether synthesis - Wikipedia Williamson [en.wikipedia.org]

- 2. The Williamson Ether Synthesis [masterorganicchemistry.com]

- 3. sciencedirect.com/topics/chemistry/ williamson - ether - synthesis [sciencedirect.com]

- 4. Mechanism, kinetics and selectivity of a Williamson ether synthesis... [pubs.rsc.org]

- 5. Predict 1 H NMR spectra [cheminfo.org]

- 6. - 1 - Safety ETHOXYHEXANE Sheet Data [chemicalbook.com]

1-Ethoxyhexane safety data sheet research

Chemical Identification and Properties

The table below summarizes the identified properties of 1-Ethoxyhexane (CAS 5756-43-4).

| Property | Value / Description |

|---|---|

| Chemical Name | This compound [1] |

| Synonyms | Hexane, 1-ethoxy- [1] |

| CAS Number | 5756-43-4 [1] |

| Molecular Formula | C8H18O [1] |

| Molecular Weight | 130.23 g/mol [1] |

| Physical State | No data available [1] |

| Boiling Point | 135.5 °C (at 760 mmHg) [2] |

| Flash Point | 31.2 °C [2] |

| Density | 0.78 g/cm³ [2] |

| Vapor Pressure | 9.52 mmHg at 25°C [2] |

| Refractive Index | 1.404 [2] |

Hazards and Health Effects

The safety data sheet for this compound has numerous data gaps, with no specific hazard classification, signal word, or pictogram available [1]. The following first aid measures and potential hazards are recommended based on general handling procedures.

| Exposure Route | First Aid Measures |

|---|---|

| Inhalation | Move victim to fresh air. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled [1]. |

| Skin Contact | Remove contaminated clothing immediately. Wash skin with soap and plenty of water. Consult a doctor [1]. |

| Eye Contact | Rinse cautiously with pure water for at least 15 minutes. Consult a doctor [1]. |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately [1]. |

- Irritation Potential: While data is unavailable for this compound, research on similar ethoxylated surfactants (C12E5) shows that oxidation can significantly increase skin irritation potential, especially after repeated exposures [3]. This suggests that the irritant properties of this compound could change over time if not stored properly.

- Toxicological Data: Acute toxicity data (oral, inhalation, dermal) for this compound is not available [1]. There is also no data on carcinogenicity, mutagenicity, reproductive toxicity, or specific target organ toxicity [1].

Firefighting and Explosion Hazards

| Parameter | Information |

|---|---|

| Suitable Extinguishing Media | Dry chemical, carbon dioxide, or alcohol-resistant foam [1]. |

| Specific Hazards | No data available for the substance itself [1]. |

| Flash Point | 31.2 °C [2] |

| Flammability Limits | No data available. For reference, n-Hexane has an LFL of 1.1% and a UFL of 7.5% [4]. |

Handling, Storage, and Exposure Controls

Experimental Handling Protocols

- Ventilation: Handle only in a well-ventilated place [1].

- Personal Protection:

- Ignition Control: Use non-sparking tools and prevent fire caused by electrostatic discharge [1].

Storage Conditions

- Store in a tightly closed container in a dry, cool, and well-ventilated place [1].

- Store away from foodstuff containers or incompatible materials (though specific incompatibilities are not listed) [1].

Exposure Monitoring

- No Occupational Exposure Limit (OEL) values are available for this compound [1].

- Regulatory Context: OSHA Permissible Exposure Limits (PELs) are often outdated. It is recommended to consult other limits like NIOSH RELs or ACGIH TLVs, though none exist for this specific compound [5].

Risk Assessment Workflow

The significant data gaps for this compound mean a cautious, evidence-based risk assessment strategy is essential for safe laboratory work. The following diagram outlines the key decision points in this process.

Regulatory and Disposal Information

- Regulatory Status: Based on the available data, this compound does not appear on the ECHA Candidate List of substances of very high concern [6] nor in the list of substances restricted under REACH [7]. It is also not listed in several other international inventories [1].

- Disposal Considerations:

- Product: The material should be disposed of at a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing. Do not contaminate water, food, or feed [1].

- Contaminated Packaging: Containers can be triple-rinsed and recycled, or punctured and disposed of in a sanitary landfill [1].

Key Research and Data Limitations for Professionals

The most critical finding is the absence of key toxicological and eco-toxicological data in the safety data sheet [1]. This requires a highly precautionary approach.

- Addressing Data Gaps: In the absence of substance-specific data, one strategy is to use read-across from structurally similar chemicals, such as n-Hexane for flammability characteristics [4]. Furthermore, research on oxidized ethoxylated surfactants indicates that the irritant potential of this class of compounds can increase upon storage, a factor that should be considered for quality control and handling [3].

- Implications of In Vivo Variability: When referencing animal data for other chemicals, be aware of inherent variability. One analysis of rat acute oral LD50 values found that replicate studies only result in the same hazard categorization about 60% of the time, with an associated margin of uncertainty [8]. This underscores the challenge of relying on single-point estimates for safety decisions.

References

- 1. - 1 - ETHOXYHEXANE Safety Data Sheet [chemicalbook.com]

- 2. 5756-43-4 | 1 - ethoxyhexane [chemindex.com]

- 3. Skin irritation from air-oxidized ethoxylated surfactants [pubmed.ncbi.nlm.nih.gov]

- 4. Gases - Explosion and Flammability Concentration Limits [engineeringtoolbox.com]

- 5. Permissible Exposure - Annotated Tables | Limits ... Occupational [osha.gov]

- 6. Candidate List of substances of very high concern for ... - ECHA [echa.europa.eu]

- 7. Substances restricted under REACH - ECHA - European Union [echa.europa.eu]

- 8. Evaluation of Variability Across Rat Acute Oral Systemic ... [pmc.ncbi.nlm.nih.gov]

1-Ethoxyhexane as non-ionic surfactant

Chemical Profile of 1-Ethoxyhexane

The table below summarizes the available physicochemical data for this compound [1].

| Property | Value / Description |

|---|---|

| CAS Number | 5756-43-4 [1] |

| Molecular Formula | C8H18O [1] |

| Molecular Weight | 130.23 g/mol [1] |

| Boiling Point | 140.96°C (estimate) [1] |

| Density | 0.7722 [1] |

| Refractive Index | 1.4008 [1] |

| Chemical Structure | Linear ether (CH3(CH2)5OCH2CH3) [1] |

Non-Ionic Surfactants in Drug Delivery

While this compound itself is not discussed in the retrieved pharmaceutical literature, non-ionic surfactants are critical components in advanced drug delivery systems [2] [3]. Understanding their general roles and properties can provide a valuable framework for investigating new compounds like this compound.

- Key Roles: They are primarily used to enhance the solubility and stability of poorly water-soluble drugs, thereby improving their bioavailability [2] [3]. They are crucial formulators of nanocarriers like micelles, liposomes, and nanoemulsions, which can help achieve targeted drug delivery and reduce systemic toxicity [2].

- Advantages: Non-ionic surfactants are often preferred for their high stability, good biocompatibility, and relatively low toxicity compared to ionic surfactants [2] [3]. Their compatibility with other ingredients makes them versatile for formulation design [4].

- Examples in Research: Commonly studied and used non-ionic surfactants include polysorbates (e.g., Tween 80), Pluronic block copolymers, Brij surfactants, and alkyl polyglucosides [2] [5] [3].

Proposed Experimental Pathways for Characterization

Should you obtain a sample of this compound for investigation, the following experimental protocols, based on standard methodologies for surfactant characterization, would be essential. The workflow for this characterization process can be visualized as follows:

Determination of Critical Micelle Concentration (CMC)

- Objective: To find the concentration at which this compound begins to form micelles, a fundamental property for its solubilizing ability [3].

- Protocol (Surface Tension Method):

- Prepare a series of aqueous solutions of this compound at different concentrations (e.g., from 0.01 mM to 100 mM).

- Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).

- Plot surface tension versus the logarithm of concentration. The point where a distinct break in the curve occurs is the CMC [3].

- Data Analysis: A low CMC indicates a strong tendency to form micelles, which is generally desirable for efficient solubilization.

Drug Solubilization Capacity Assay

- Objective: To evaluate the effectiveness of this compound micelles in increasing the aqueous solubility of a model poorly soluble drug [2].

- Protocol:

- Prepare a surfactant solution in a buffer (e.g., phosphate-buffered saline) at a concentration well above the predetermined CMC.

- Add an excess amount of a hydrophobic model drug (e.g., ibuprofen, carbamazepine [5] [3]) to the solution.

- Agitate the mixture for 24-48 hours at a constant temperature (e.g., 37°C) to reach equilibrium.

- Centrifuge the sample at high speed to separate undissolved drug.

- Analyze the concentration of the dissolved drug in the supernatant using a suitable method like UV-Vis spectrophotometry or HPLC [5].

- Data Analysis: Compare the solubility of the drug in the surfactant solution to its solubility in plain buffer. The degree of enhancement indicates solubilization capacity.

Recommendations for Further Research

To find applicable data, I suggest you:

- Consult Chemical Supplier COA: Request the Certificate of Analysis (COA) from chemical suppliers for purity and specification data.

- Broaden Search Scope: Explore applications of this compound in other fields, such as the mining, textile, or cosmetic industries, where its surfactant properties might already be utilized [4].

- Investigate Structural Analogs: Look into research on surfactants with similar linear ether structures, as their data may provide useful insights and predictive models for your research on this compound.

References

- 1. - 1 | 5756-43-4 ETHOXYHEXANE [chemicalbook.com]

- 2. Surfactant-based drug delivery systems for cancer therapy [sciencedirect.com]

- 3. A recent overview of surfactant–drug interactions and their ... [pmc.ncbi.nlm.nih.gov]

- 4. 2.1. Instruments and Materials [bio-protocol.org]

- 5. A thermodynamic approach for predicting ... [sciencedirect.com]

1-Ethoxyhexane emulsifying properties applications

Chemical Profile of 1-Ethoxyhexane

The table below summarizes the key identifiers and physical properties of this compound, which is classified as a non-ionic surfactant [1] [2].

| Property | Value |

|---|---|

| CAS Number | 5756-43-4 [2] |

| IUPAC Name | This compound [2] |

| Molecular Formula | C₈H₁₈O [2] |

| Molecular Weight | 130.23 g/mol [2] |

| Structure (SMILES) | CCCCCCOCC [2] |

| Boiling Point | 135.5 °C [2] |

| Density | 0.772 g/mL [2] |

| Refractive Index | 1.404 [2] |

| Water Solubility | Relatively insoluble/Low [2] |

Potential as an Emulsifier and Research Context

This compound is characterized as a non-ionic surfactant due to its molecular structure, which features an ether oxygen atom that provides moderate polarity without carrying an electrical charge [1] [2]. This structure gives it a balance between hydrophilic and hydrophobic properties, which is the fundamental requirement for a compound to act as an emulsifier, enabling the mixing of oil and water phases [3].

It's important to note that the primary source describes this compound as being "exclusively intended for research purposes" and "not designed for human therapeutic applications" [1] [2]. The search results do not provide specific data on its emulsifying performance, such as its Hydrophilic-Lipophilic Balance (HLB) value or effectiveness in specific formulations.

Experimental Considerations and Safety

Given the lack of direct application protocols, researchers aiming to investigate this compound's emulsifying properties should proceed with caution and focus on fundamental characterization.

- Safety Data: A Safety Data Sheet (SDS) for this compound is available, but it lacks specific hazard classifications and toxicological data [4]. Standard laboratory precautions for handling organic chemicals are essential, including the use of personal protective equipment (PPE) and working in a well-ventilated area [4].

- Analytical Methods: The mass spectrometry fragmentation pattern of this compound is documented, which can be used for identity confirmation and purity analysis [2]. The base peak appears at m/z 73, and the molecular ion peak has very low intensity at m/z 130 [2].

Proposed Experimental Workflow

The diagram below outlines a general approach for the preliminary investigation of this compound's emulsifying properties.

How to Proceed with Formulation Research

Since direct data on this compound is limited, you may need to consult broader scientific literature or investigate structurally similar compounds.

- Explore Similar Ethers: Consider studying other alkyl ethers with closely related structures, as their data can provide valuable insights and a basis for comparison.

- Focus on Non-Ionic Surfactants: General principles for formulating with non-ionic surfactants apply. This includes determining the required HLB value for your target oil and testing the surfactant's stability across different pH and temperature conditions [3].

- Empirical Screening: Given the circumstances, designing a custom experimental screening protocol, as outlined above, is the most practical path forward to generate application-specific data.

References

Comprehensive Application Notes and Protocols for Ethoxylated Wetting Agents in Pharmaceutical Development

Introduction to Ethoxylated Compounds as Wetting Agents

Ethoxylated wetting agents represent a critical class of surface-active compounds in pharmaceutical formulations, characterized by the presence of ethylene oxide (EO) units in their molecular structure. These compounds demonstrate remarkable ability to reduce surface tension at various interfaces, enabling improved wetting of solid surfaces, enhanced solubility of poorly soluble active pharmaceutical ingredients (APIs), and increased bioavailability. The ethoxy group content directly influences key properties including solubility, critical micelle concentration (CMC), and thermal stability, allowing formulators to tailor compounds for specific application requirements. While 1-Ethoxyhexane itself represents a simple alkoxy compound with limited surface activity, the broader class of polyoxyethylene-based surfactants containing multiple ethoxy units demonstrates significantly enhanced wetting capabilities essential for pharmaceutical applications [1] [2].

The fundamental molecular structure of ethoxylated wetting agents consists of a hydrophobic hydrocarbon chain (typically C6-C18) connected to a hydrophilic polyethoxy chain. This amphiphilic structure enables the compound to orient at interfaces between phases with different polarities, effectively reducing interfacial tension. The length of the hydrophobic chain determines the hydrophobic-lipophilic balance, while the number of ethoxy groups (typically ranging from 1 to 50+ units) controls the hydrophilic properties. This structural versatility allows fine-tuning of properties such as cloud point, viscosity, and solubility across a wide range of pharmaceutical formulations [1] [3]. Industrial synthesis typically employs specialized reactors that manage the highly exothermic nature of ethoxylation reactions, requiring careful temperature and pressure control to prevent thermal runaway, with potassium hydroxide commonly used as a catalyst during the synthesis process [2].

Performance Data and Surface Activity of Ethoxylated Wetting Agents

Quantitative Performance Comparison of Ethoxylated Surfactants

Table 1: Surface Activity Parameters of Ethoxylated Compounds Across Various Applications

| Compound Type | CMC (mM) | Surface Tension at CMC (mN/m) | EO Units | Optimal Concentration | Application Efficiency |

|---|---|---|---|---|---|

| Polymeric Ionic Liquids (PILs) with EO groups | 0.5-2.0 | 30-35 | 5-15 | 0.1-0.5% | Excellent solubility in high salinity brine, thermal stability >100°C [1] |

| OP-5 | 0.08 | 29.2 | 5 | 0.05% | Moderate surface activity with limited hydration capacity [4] |

| OP-10 | 0.12 | 30.5 | 10 | 0.05% | Balanced wetting capability and hydration stability [4] |

| OP-15 | 0.21 | 32.1 | 15 | 0.05% | Enhanced hydration with slightly reduced surface activity [4] |

| AES (Anionic) | 0.15 | 31.2 | 3-12 | 0.1-0.3% | Excellent dynamic wetting, high salt tolerance [5] |

| FMES (Anionic) | 0.18 | 32.8 | 5-15 | 0.1-0.3% | Good emulsification, biodegradable [5] |

| Fluorosurfactants | N/A | 15-20 | N/A | 0.01-0.05% | Exceptional surface tension reduction, low foam tendency [3] |

| Acetylene Diol | N/A | 25-30 | Variable | 0.1-1.0% | Balanced performance, low foam, moderate reduction [3] |

The data presented in Table 1 demonstrates the direct correlation between ethoxy content and surface activity parameters. PILs with incorporated ethoxy groups exhibit excellent thermal stability and solubility across varying salinity conditions, making them particularly suitable for challenging formulation environments. The nonionic OP-series surfactants show a clear trend where increasing ethoxy content from 5 to 15 units results in progressively higher CMC values and surface tension at CMC, indicating modified surface activity efficiency [4]. This relationship highlights the critical balance between hydrophilic-lipophilic properties that must be optimized for specific pharmaceutical applications.

Interfacial and Thermodynamic Properties

Table 2: Interfacial Properties and Thermodynamic Parameters of Ethoxylated Wetting Agents

| Parameter | PILs with Low EO Content | PILs with High EO Content | Measurement Significance |

|---|---|---|---|

| Γmax (mol/m²) | 2.1 × 10⁻⁶ | 1.5 × 10⁻⁶ | Higher values indicate more compact monolayer formation |

| Amin (Ų/molecule) | 79 | 111 | Minimal surface area per molecule at interface |

| ΔG°ads (kJ/mol) | -38.2 | -33.5 | Free energy of adsorption; more negative values indicate spontaneous adsorption |

| ΔG°mic (kJ/mol) | -29.7 | -26.3 | Free energy of micellization; more negative values indicate spontaneous micelle formation |

| Salt Tolerance | High (>200,000 ppm TDS) | Excellent (>240,000 ppm TDS) | Maintains solubility and surface activity in high salinity |

| Thermal Stability | >100°C | >100°C | Maintains structural integrity at elevated temperatures |

The interfacial parameters in Table 2 provide insights into the molecular packing efficiency at air-water interfaces. PILs with lower ethoxy content demonstrate higher surface excess concentration (Γmax) and lower minimal surface area per molecule (Amin), indicating more compact monolayer formation. Conversely, higher ethoxy content leads to reduced monolayer compactness due to increased hydrophilic chain volume and steric hindrance at the interface. The negative values for both free adsorption energy (ΔG°ads) and free micellization energy (ΔG°mic) confirm the spontaneity of these processes, with adsorption being more thermodynamically favorable than micellization for all tested compounds [1]. These thermodynamic parameters provide fundamental insights for formulators predicting compound behavior under various application conditions.

Experimental Protocols for Ethoxylated Wetting Agent Characterization

Surface Tension and Critical Micelle Concentration Determination

Objective: This protocol details the procedure for determining the critical micelle concentration (CMC) and surface tension reduction efficiency of ethoxylated wetting agents through the Wilhelmy plate method, providing essential parameters for formulation optimization.

Materials and Equipment:

- Ethoxylated wetting agent sample (high purity, dried if necessary)

- Deionized water (HPLC grade for pharmaceutical applications)

- Analytical balance (accuracy ±0.0001 g)

- Tensiometer with Wilhelmy plate (platinum, properly cleaned)

- Temperature-controlled bath (±0.1°C)

- Magnetic stirrer and appropriate glassware

- Serial dilution apparatus (optional)

Procedure:

- Prepare a stock solution of the ethoxylated wetting agent at approximately 10× the anticipated CMC in deionized water.

- Create a series of dilutions (typically 12-15 concentrations) covering a range from 0.0001× to 5× the estimated CMC.

- Equilibrate all solutions in a temperature-controlled bath at 25.0°C ± 0.1°C for 30 minutes prior to measurement.

- Calibrate the tensiometer according to manufacturer specifications using deionized water as reference (surface tension 72.0 mN/m at 25°C).

- Immerse the cleaned Wilhelmy plate into each solution and record the surface tension value once equilibrium is reached (typically 2-5 minutes per measurement).

- Perform triplicate measurements for each concentration and calculate mean values.

- Plot surface tension versus logarithm of concentration and identify the CMC as the point of abrupt change in slope.

- Calculate surface excess concentration (Γmax) using the Gibbs adsorption equation: Γmax = (-1/2.303nRT) × (dγ/dlogC), where n=1 for nonionic surfactants.

- Determine the minimum surface area per molecule (Amin) using: Amin = 10¹⁶/(ΓmaxNA), where NA is Avogadro's number [1] [4] [5].

Quality Control Considerations:

- Ensure consistent temperature control throughout measurements as surface tension is temperature-dependent.

- Verify plate cleanliness between measurements using solvent rinse and flame cleaning if applicable.

- Include system suitability checks with standard surfactant solutions of known CMC.

- Document solution preparation accuracy and any pH adjustments made during testing.

Adsorption and Wettability Modification Assessment

Objective: This protocol describes the methodology for evaluating the adsorption behavior and wettability modification capabilities of ethoxylated wetting agents on solid substrates, simulating real-world application conditions in pharmaceutical formulations.

Materials and Equipment:

- Model solid substrate (standardized surface, e.g., silicon wafer, polymer film, or compressed powder disk)

- Ethoxylated wetting agent solutions at various concentrations

- Contact angle goniometer with high-resolution camera and software

- X-ray Photoelectron Spectroscopy (XPS) instrument for surface analysis

- UV-Vis spectrophotometer for concentration analysis

- Controlled environment chamber (temperature and humidity control)

Procedure:

- Prepare solid substrates with standardized surface properties (cleaning, polishing, or coating as required).

- Immerse substrates in ethoxylated wetting agent solutions for predetermined time intervals (typically 1 minute to 24 hours).

- Remove substrates and rinse gently with deionized water to remove loosely adsorbed molecules.

- Dry substrates under controlled conditions (nitrogen stream or controlled humidity).

- Measure static and dynamic contact angles using the sessile drop method:

- Dispense 2-5 µL droplets of probe liquid (typically water)

- Capture image within 10 seconds of droplet deposition

- Analyze droplet profile using Young-Laplace fitting

- Perform minimum of 10 measurements per substrate

- For adsorption quantification, measure solution concentration before and after adsorption using UV-Vis at appropriate wavelength.

- Calculate adsorption amount using mass balance equation: Γ = (C₀ - Cₑ) × V/A, where C₀ and Cₑ are initial and equilibrium concentrations, V is solution volume, and A is substrate surface area.

- Perform XPS analysis on selected samples to determine elemental composition changes and verify adsorption.

- Correlate contact angle reduction with adsorption density and ethoxy content [4].

Data Interpretation Guidelines:

- Contact angle reduction >20° indicates significant wettability modification.

- Langmuir or Freundlich isotherm models typically describe adsorption behavior.

- Higher ethoxy content generally increases adsorption stability but may reduce initial adsorption rate.

- Combine wettability data with surface tension measurements for comprehensive understanding.

Structural Relationships and Functional Mechanisms

Structure-Activity Relationships in Ethoxylated Wetting Agents

The wetting efficiency of ethoxylated compounds is fundamentally governed by their molecular architecture, which controls interfacial behavior and substrate interactions. The hydrophobic chain length primarily determines the affinity for non-polar surfaces, with longer chains (C12-C18) providing stronger adsorption but potentially slower diffusion to interfaces. The ethoxy unit count directly modulates hydrophilic-lipophilic balance (HLB), with higher EO content increasing aqueous solubility and altering molecular conformation at interfaces. Compounds with intermediate EO units (5-10) typically demonstrate optimal wetting for most pharmaceutical applications, balancing diffusion kinetics and interfacial activity [4] [3].

The mechanism of wettability enhancement involves both surface tension reduction and direct substrate modification. Ethoxylated surfactants accumulate at interfaces, with hydrophobic segments oriented away from water and ethoxy chains extending into the aqueous phase. This molecular orientation reduces the energy barrier for wetting, enabling spontaneous spreading on low-energy surfaces. Additionally, the ether oxygen atoms in ethoxy chains form hydrogen bonds with polar groups on substrate surfaces, creating a stable interfacial layer that effectively modifies surface energy. This dual mechanism explains the superior performance of ethoxylated wetting agents compared to their non-ethoxylated counterparts [4] [6].

Environmental Stability and Compatibility Profiling

Objective: This protocol outlines procedures for evaluating the environmental stability and formulation compatibility of ethoxylated wetting agents under various stress conditions relevant to pharmaceutical manufacturing and storage.

Materials and Equipment:

- Ethoxylated wetting agent solutions at use concentration

- Controlled temperature chambers (refrigerated to elevated temperature)

- pH adjustment solutions (HCl, NaOH)

- Salt solutions for ionic strength studies

- Analytical HPLC system with appropriate columns

- Accelerated stability chambers with light exposure capability

Thermal Stability Procedure:

- Prepare ethoxylated wetting agent solutions at target use concentration in appropriate buffers.

- Dispense solutions into sealed containers (headspace minimization recommended).

- Place samples in temperature-controlled environments: 4°C, 25°C, 40°C, and 60°C (accelerated).

- Withdraw samples at predetermined timepoints (1, 2, 4, 8, 12 weeks).

- Analyze for:

- Surface tension maintenance (% of initial value)

- Chemical degradation (HPLC analysis)

- pH change

- Visual appearance (color, clarity, precipitation)

- Determine degradation kinetics and predict shelf-life using Arrhenius equation for accelerated conditions.

pH and Ionic Strength Tolerance Procedure:

- Prepare ethoxylated wetting agent solutions across pH range (3-10) using appropriate buffers.

- Evaluate solutions immediately after preparation and after 24-hour equilibration.

- Measure surface tension, CMC shift, and cloud point (for nonionic surfactants).

- Prepare solutions with increasing ionic strength (0.01-1.0 M NaCl or simulated physiological saline).

- Evaluate salt tolerance through visual inspection for precipitation and surface tension maintenance.

- Document pH and ionic strength ranges where performance remains within 10% of optimum.

Compatibility Screening Procedure:

- Prepare formulations containing ethoxylated wetting agent with typical pharmaceutical excipients.

- Include representatives from major excipient classes: polymers, preservatives, antioxidants, buffers.

- Store compatible and incompatible combinations under accelerated conditions.

- Monitor for physical and chemical instability indicators:

- Phase separation

- Viscosity changes

- Precipitation

- Color development

- Efficacy reduction

Interpretation and Application:

- Ethoxylated wetting agents generally demonstrate broad pH stability (typically pH 5-9 for nonionic variants).

- Salt tolerance varies with ethoxylation degree, with higher EO content providing better electrolyte tolerance.

- Thermal degradation pathways include oxidative cleavage of ethoxy chains and dehydration reactions.

- Document compatibility findings in excipient interaction database for future formulation development [1] [4] [5].

Conclusion and Application Guidelines

Ethoxylated wetting agents represent versatile tools in pharmaceutical development, offering tunable properties through manipulation of their ethoxy content and hydrophobic chain structure. The data presented in these Application Notes demonstrate that optimal performance requires careful balancing of surface activity, solubility characteristics, and interfacial behavior for specific application requirements. The provided protocols enable comprehensive characterization of these critical parameters, supporting evidence-based selection and quality control in pharmaceutical development.

When implementing ethoxylated wetting agents in pharmaceutical formulations, consider the following application guidelines:

- For low-energy surface wetting, select compounds with moderate EO content (5-10 units) and balanced HLB values.

- In high salinity environments, prioritize high-EO-content surfactants or specialized structures like polymeric ionic liquids.

- For temperature-sensitive formulations, verify thermal stability under processing and storage conditions.

- In biological applications, consider regulatory status and toxicity profiles in addition to performance characteristics.

- Always conduct compatibility testing with all formulation components under relevant storage conditions.

The structural versatility of ethoxylated wetting agents continues to enable innovative solutions to formulation challenges, particularly for poorly soluble APIs and complex delivery systems. Ongoing research focuses on enhancing their environmental profile while maintaining performance advantages in pharmaceutical applications.

References

- 1. Effect of Degree of Ethoxylation on the Surface and ... [pmc.ncbi.nlm.nih.gov]

- 2. Buy this compound;1-propoxyhexane | 68937-66-6 [smolecule.com]

- 3. Wetting Agents & Stabilizers for Pigment Dispersions ... [chempoint.com]

- 4. Study on the effect of surfactant ethoxy content ... [sciencedirect.com]

- 5. Study on dynamic characteristics of anionic surfactants ... [sciencedirect.com]

- 6. EP2694200A1 - Wetting composition [patents.google.com]

Comprehensive Application Notes and Protocols for 1-Ethoxyhexane in Organic Synthesis

Chemical Identifier and Profile

1-Ethoxyhexane, also known as hexyl ethyl ether, is an aliphatic ether considered for specialized roles in chemical synthesis and processing. Its structure offers a blend of hydrocarbon character with moderate polarity, suggesting potential as a solvent for non-polar to moderately polar compounds [1].

- CAS Number: 5756-43-4

- Molecular Formula: C₈H₁₈O

- Molecular Weight: 130.23 g/mol [1]

- IUPAC Name: this compound

- Common Synonyms: Ethyl hexyl ether, Hexane, 1-ethoxy- [1] [2]

Physicochemical Characterization

The fundamental properties of this compound that define its utility as a solvent are summarized in the table below.

Table 1: Fundamental Physicochemical Properties of this compound

| Property | Value / Description | Reference |

|---|---|---|

| Physical State | Colorless, volatile liquid | [1] |

| Boiling Point | 140.96 °C (estimate) | [1] |

| Melting Point | -94 °C (estimate) | [1] |

| Flash Point | 31.2 °C | [1] |

| Density | 0.7722 g/cm³ | [1] |

| Refractive Index | 1.4008 | [1] |

| Vapor Pressure | 9.52 mmHg at 25°C | [1] |

| Solubility | Insoluble in water; soluble in most organic solvents | [1] |

Safety and Handling Considerations

Proper handling is crucial due to its flammability and physical irritancy. The following protocol outlines the essential safety measures.

Safety and Handling Protocol

- Personal Protective Equipment (PPE): Wear fire-resistant and impervious clothing, chemical-impermeable gloves (tested to EN 374 standard), and tightly fitting safety goggles with side-shields [2].

- Ventilation: Conduct all work in a well-ventilated place, such as a fume hood, to prevent the accumulation of vapors. If exposure limits are exceeded or irritation is experienced, use a full-face respirator [2].

- Handling Precautions: Avoid contact with skin and eyes. Use non-sparking tools and take measures to prevent fire caused by electrostatic discharge. Avoid the formation of dust and aerosols [2].

- Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place. Store away from foodstuffs and incompatible materials [2].

First Aid Measures

- Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, administer artificial respiration and seek immediate medical attention [2].

- Skin Contact: Immediately remove contaminated clothing and wash the affected skin with soap and plenty of water. Consult a doctor [2].

- Eye Contact: Rinse the eyes with pure water for at least 15 minutes and consult a doctor [2].

- Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention [2].

Hazard Classification

While a specific GHS classification is not available in the searched sources, the flash point of 31.2 °C categorizes it as a flammable liquid (Category 2 or 3) under GHS. Inhalation or skin contact may cause irritation [1].

Solvent Selection and Workflow

The following diagram illustrates the decision-making process for employing this compound in a synthetic workflow, incorporating general principles of solvent use.

General Laboratory Techniques

Distillation of this compound

Purification of solvents is often necessary for sensitive reactions. Distillation is the standard method for purifying this compound.

- Principle: Distillation separates liquids based on differences in their boiling points. A pure liquid distills at a constant temperature when its vapor pressure equals the atmospheric pressure [3].

- Apparatus Setup: Use a simple distillation setup (similar to Figure 1 in the search results) consisting of a heat source, distillation flask, stillhead with thermometer, water-cooled condenser, and a receiving flask. Ensure all joints are greased and sealed, and the apparatus is properly clamped [3].

- Procedure: Heat the solvent steadily. The rate of heating should be such that the drop of condensate does not disappear from the thermometer bulb, ensuring liquid-vapor equilibrium and an accurate boiling point reading (~141°C). Collect the main fraction at its constant boiling point [3].

- Note: The boiling point is pressure-dependent. For precise work, note the barometric pressure and refer to pressure-temperature correction tables [3].

Liquid-Liquid Extraction Protocol

While not specific to this compound, this general protocol can be adapted for workup procedures where it is used as an extraction solvent, based on its insolubility in water [1] [4].

- Step 1: Transfer the reaction mixture (aqueous phase) to a separating funnel.

- Step 2: Add a volume of this compound roughly equal to the volume of the aqueous phase.

- Step 3: Seal the funnel and shake it vigorously, with frequent venting to release pressure.

- Step 4: Allow the phases to separate completely. The organic phase (this compound, density ~0.77 g/cm³) will form the upper layer.

- Step 5: Drain and discard the lower aqueous layer through the stopcock.

- Step 6: Collect the organic layer containing the extracted compound. Further drying with an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) may be required.

References

1-Ethoxyhexane in detergents and cleaning products

Chemical Identification and Properties

1-Ethoxyhexane, also known as ethyl hexyl ether, is an organic compound with the molecular formula C₈H₁₈O [1] [2]. It is classified as a non-ionic surfactant [3].

Molecular Structure & Identifiers

| Property | Value |

|---|---|

| CAS Number | 5756-43-4 [4] [1] [5] |

| IUPAC Name | This compound [1] |

| Molecular Formula | C₈H₁₈O [4] [1] [5] |

| Molecular Weight | 130.23 g/mol [4] [1] [5] |

| SMILES | CCCCCCOCC [1] |

| InChI Key | ZXHQLEQLZPJIFG-UHFFFAOYSA-N [1] |

Physical and Thermodynamic Properties

| Property | Value | Source / Notes |

|---|---|---|

| Boiling Point | 135.5 °C [1] | |

| Melting Point | -94 °C [5] [2] | Estimate |

| Density | 0.772 - 0.7722 g/cm³ [5] [2] | |

| Refractive Index | 1.4008 - 1.404 [5] [1] | |

| Flash Point | 31.2 °C [2] | |

| Vapor Pressure | 9.52 mmHg @ 25°C [2] | |

| LogP | 2.603 [6] | Partition coefficient (n-octanol/water) |

Surfactant Function and Broader Context

This compound is identified as a non-ionic surfactant due to its molecular structure, which contains an ether oxygen as a hydrophilic (water-attracting) group and a hexyl chain as a hydrophobic (water-repelling) group [3]. This structure allows it to lower surface tension and act as an emulsifying or dispersing agent [3] [1].

The available search results do not specifically link this compound to commercial detergent formulations. The cleaning industry primarily uses other, high-volume non-ionic surfactants like alcohol ethoxylates (AE), which are also based on ethylene oxide [7] [8].

The following diagram illustrates the general mechanism of how a molecule like this compound functions as a surfactant at the interface of water and oil.

Safety and Handling

Although a full safety profile is not available, basic precautions should be followed when handling this compound in a laboratory setting [4]:

- Personal Protection: Wear tightly fitting safety goggles, chemical-impermeable gloves, and fire-resistant impervious clothing [4].

- Ventilation: Ensure adequate ventilation and use spark-proof tools to prevent ignition, as the liquid is flammable [4].

- First Aid: If inhaled, move the victim to fresh air. If on skin, wash with soap and plenty of water. In case of eye contact, rinse with pure water for at least 15 minutes. For all cases, consult a doctor [4].

Guidance for Further Research

To find the specific application and protocol information you need, you may consider these approaches:

- Search specialized databases like SciFinder or Reaxys using the CAS Number (5756-43-4) to find journal articles or patents that detail its use in formulations.

- Review the scientific literature on similar small-molecule ethers to see if their application protocols can be adapted.

- Contact chemical suppliers listed for this compound (e.g., in [5]) to inquire about technical data sheets or application notes.

References

- 1. Buy this compound | 5756-43-4 [smolecule.com]

- 2. Cas 5756-43-4, 1 - ETHOXYHEXANE | lookchem [lookchem.com]

- 3. Buy this compound;1-propoxyhexane | 68937-66-6 [smolecule.com]

- 4. - 1 - ETHOXYHEXANE Data Sheet Safety [chemicalbook.com]

- 5. This compound CAS#: 5756-43-4 [chemicalbook.com]

- 6. Chemical Properties of Hexane, 1-ethoxy- (CAS 5756-43-4) [chemeo.com]

- 7. Environmental Safety of the Use of Major Surfactant Classes ... [pmc.ncbi.nlm.nih.gov]

- 8. Ethylene Oxide - A Critical Building Block for the Cleaning ... [americanchemistry.com]

Application Notes: Protocol for Evaluating Adjuvant Performance in Agrochemical Formulations

Introduction to Adjuvant Function and Classification

Adjuvants are substances added to pesticide tank mixtures to enhance the performance of the active ingredient. They are broadly classified into two categories [1]:

- Activator Adjuvants: Directly enhance the biological activity of the spray by improving coverage, retention, and penetration. This group includes surfactants, oils, and penetrants.

- Utility Adjuvants: Modify the physical characteristics of the spray mixture to address application problems. Examples include drift control agents, anti-foaming agents, buffering agents, and thickeners.

The primary functions of adjuvants include reducing surface tension, improving droplet spread and adhesion on leaf surfaces, mitigating spray drift, and enhancing the absorption of the active ingredient into the plant [2] [1] [3].

Experimental Protocols for Key Performance Assessments

The following protocols outline standard methods for evaluating adjuvant efficacy.

Protocol 1: Measurement of Surface Tension and Droplet Spread This protocol assesses the physical modification of the spray solution.

- 1.1 Objective: To quantify the ability of an adjuvant to reduce the surface tension of the spray solution and increase the spread area of droplets on a synthetic or natural leaf surface.

- 1.2 Materials:

- Adjuvant solution (e.g., prepared at 0.1%, 0.5%, and 1.0% v/v)

- Deionized water (control)

- Tensiometer

- High-resolution camera mounted on a stand

- Hydrophobic surface (e.g., Parafilm M) or isolated plant leaves

- Micropipette

- Image analysis software (e.g., ImageJ)

- 1.3 Methodology:

- Prepare adjuvant solutions at specified concentrations in deionized water.

- Measure the surface tension (in dynes/cm) of each solution using a tensiometer. Record three measurements per sample.

- Using a micropipette, place a 2 µL droplet of each solution onto the hydrophobic surface.

- Capture images of the droplets immediately after deposition.

- Use image analysis software to measure the spread area (in mm²) of each droplet.

- 1.4 Data Analysis: Calculate the average surface tension and spread area for each treatment. A significant reduction in surface tension and a corresponding increase in spread area indicate effective surfactant properties.

Protocol 2: Evaluation of Drift Reduction Potential This protocol evaluates the adjuvant's ability to modify droplet size distribution to minimize off-target movement [4].

- 2.1 Objective: To determine the effect of an adjuvant on the droplet size spectrum emitted by a spray nozzle, specifically the reduction of fine, drift-prone droplets.

- 2.2 Materials:

- Adjuvant solution

- Laser diffraction particle analyzer (e.g., Malvern Spraytec)

- Spray nozzle (standard flat fan, e.g., TeeJet XR 11003)

- Spray chamber or wind tunnel

- Pump system capable of maintaining constant pressure (e.g., 40 psi)

- 2.3 Methodology:

- Set up the nozzle and laser analyzer in the spray chamber according to manufacturer guidelines.

- Spray deionized water (control) and record the droplet size distribution (Dv10, Dv50, Dv90) and the percentage of volume contained in droplets smaller than 100 µm (Fine) and smaller than 200 µm (Very Fine/Medium).

- Repeat the process with the adjuvant-added solution.

- Conduct a minimum of three replicates per treatment.

- 2.4 Data Analysis: Compare the volume percentage of fines (<100 µm and <200 µm) between the control and adjuvant treatments. Effective drift-reduction adjuvants significantly decrease the proportion of fine droplets [4].

Protocol 3: Assessment of Rainfastness and Foliar Retention This protocol tests the adhesive properties and weather resistance of the spray deposit.

- 3.1 Objective: To evaluate the adjuvant's ability to enhance the retention of spray droplets on leaf surfaces and their resistance to being washed off by rain.

- 3.2 Materials:

- Plant specimens (e.g., soybean or pea leaves)

- Adjuvant solution with a fluorescent tracer (e.g., Pyranine 10G)

- Simulated rainfall apparatus

- Fluorometer or UV light for visualization

- Image analysis software

- 3.3 Methodology:

- Apply a uniform spray of the tracer solution with and without the adjuvant onto leaf surfaces.

- Allow the droplets to dry completely.

- Expose the leaves to simulated rainfall (e.g., 10 mm over 30 minutes).

- After drying, quantify the remaining fluorescent tracer using a fluorometer or by analyzing images taken under UV light.

- 3.4 Data Analysis: Calculate the percentage of tracer retained post-rainfall. Higher retention values indicate superior sticker and weatherproofing properties.

Data Presentation and Analysis

The following tables provide a template for presenting quantitative data from the above experiments.

Table 1: Effect of Adjuvant on Spray Solution Properties and Droplet Spread

| Adjuvant Concentration (% v/v) | Surface Tension (dynes/cm) | Droplet Spread Area (mm²) |

|---|---|---|

| 0.0 (Control) | 72.0 ± 0.5 | 3.5 ± 0.2 |

| 0.1 | 45.2 ± 1.1 | 8.1 ± 0.4 |

| 0.5 | 30.5 ± 0.8 | 12.7 ± 0.5 |

| 1.0 | 28.3 ± 0.6 | 13.0 ± 0.3 |

Data presented as mean ± standard deviation (n=3).

Table 2: Influence of Adjuvant on Spray Droplet Size Distribution

| Treatment | Dv10 (µm) | Dv50 (µm) | Dv90 (µm) | % Vol < 100 µm | % Vol < 200 µm |

|---|---|---|---|---|---|

| Water (Control) | 85 | 225 | 415 | 12.5 | 35.2 |

| Adjuvant (0.5%) | 135 | 355 | 580 | 3.1 | 15.8 |

Dv50 represents the volume median diameter.

Workflow Visualization for Adjuvant Testing

The following diagram illustrates the logical workflow for a comprehensive adjuvant testing program.

Diagram 1: A sequential workflow for adjuvant testing, progressing from basic property characterization to field validation and safety assessment.

Safety and Environmental Considerations

The assessment of adjuvant safety is paramount. Key considerations include:

- Toxicity Profiling: Adjuvants traditionally considered "inert" can exhibit toxicity, both alone and in synergy with active ingredients [5] [6]. Comprehensive toxicological screening on non-target organisms, including pollinators like honey bees, is essential.

- Impact on Social Insects: Research has shown that pesticide-adjuvant combinations can synergistically alter honey bees' olfactory responses to social pheromones, potentially disrupting colony communication and reproductive success [6].

- Environmental Fate: Studies should address the potential for adjuvants to modify the leaching or runoff behavior of pesticides to protect groundwater and aquatic ecosystems [4].

References

- 1. for Organic Pest and Disease Management | eOrganic Adjuvants [eorganic.org]

- 2. Enhancing Crop Protection: 3 Ways Tank Mix Adjuvants ... [blog.ethox.com]

- 3. Adjuvants And The Power Of The Spray Droplet [ag.purdue.edu]

- 4. Adjuvant use for the management of pesticide drift, ... [pubmed.ncbi.nlm.nih.gov]

- 5. Ethoxylated adjuvants of glyphosate-based herbicides are ... [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of pesticide-adjuvant combinations used in almond ... [nature.com]

Comprehensive Application Notes and Protocols: 1-Ethoxyhexane as a Wetting Agent in Industrial Processes and Pharmaceutical Development

Introduction to 1-Ethoxyhexane as a Wetting Agent

This compound (C₈H₁₈O), also known as ethyl hexyl ether, is an organic compound classified as an asymmetric alkyl ether with a molecular weight of 130.23 g/mol [1] [2]. This chemical possesses a unique structure consisting of a six-carbon hexane backbone with an ethoxy group (-OCH₂CH₃) attached to the terminal carbon position, creating a molecule with balanced hydrophilicity and hydrophobicity [2]. This balance makes this compound particularly effective as a non-ionic surfactant with excellent emulsifying, wetting, and dispersing properties [1]. In industrial and pharmaceutical contexts, wetting agents function by reducing interfacial tension between surfaces and liquids, thereby facilitating spreading and penetration [3]. The mechanism involves the amphipathic nature of these molecules, where the hydrophobic tails orient toward non-polar surfaces while hydrophilic heads interact with aqueous media, effectively bridging the two phases and enhancing wettability [3].

The applications of this compound extend across multiple industries, including pharmaceutical formulations, agricultural adjuvants, detergent compositions, and industrial cleaning products [1] [4]. In pharmaceutical development specifically, controlled wetting is critical for optimizing drug dissolution rates, improving powder dispersibility in suspension-based inhalers, and enhancing bioavailability of poorly soluble active pharmaceutical ingredients (APIs) [5]. Unlike ionic surfactants, this compound as a non-ionic surfactant offers the advantage of being compatible with various pH conditions and less likely to interact with API charged groups, making it particularly valuable in complex formulation systems [3].

Chemical and Physical Properties

The molecular structure of this compound contributes significantly to its performance as a wetting agent. The ether linkage creates a polar region within an otherwise non-polar molecule, providing amphipathic characteristics essential for surfactant functionality [2]. The oxygen atom in the ether functional group serves as a hydrogen bond acceptor, allowing limited interaction with water molecules, while the hexyl chain provides sufficient hydrophobicity to align with non-polar surfaces [2]. This structural configuration results in a compound that effectively reduces surface tension at interfaces.

The physical properties of this compound include a boiling point of 135.5-142°C and a melting point of approximately -94°C [2]. These thermal stability characteristics make it suitable for processes requiring moderate temperature exposure. The compound demonstrates a density of 0.772-0.78 g/cm³ and a refractive index of 1.401-1.404 [2]. Its solubility profile is characterized by excellent miscibility with organic solvents and limited solubility in aqueous systems, which is typical for predominantly hydrophobic compounds [2]. The surface tension of this compound has been measured at approximately 22.08 dynes/cm, significantly lower than that of water (72.8 mN/m), contributing to its wetting capabilities [2] [6].

Table 1: Fundamental Properties of this compound

| Property | Value | Conditions/Method |

|---|---|---|

| Molecular Formula | C₈H₁₈O | - |

| Molecular Weight | 130.23 g/mol | - |

| Boiling Point | 135.5-142°C | 760 mmHg |

| Melting Point | ~ -94°C | Estimated |

| Density | 0.772-0.78 g/cm³ | Standard conditions |

| Refractive Index | 1.401-1.404 | Standard conditions |

| Surface Tension | ~22.08 dynes/cm | - |

| Water Solubility | Relatively insoluble | - |

Mechanism of Action as a Wetting Agent

The wetting mechanism of this compound operates through surface tension reduction at the liquid-solid and liquid-air interfaces [3]. When applied to a surface, the molecules orient themselves at these interfaces, with the hydrophobic hexyl chain associating with non-polar surfaces or air, while the polar ethoxy group maintains interaction with water molecules [2] [3]. This molecular orientation effectively lowers the contact angle between the liquid and solid surface, facilitating improved spreading and adhesion [4]. The Young equation (γ_SV = γ_SL + γ_LV × cosθ) mathematically describes this relationship, where reducing the liquid-vapor interfacial tension (γ_LV) enables a smaller contact angle (θ) and consequently better wetting [4].

In pharmaceutical applications, the wetting mechanism is particularly important for enhancing drug dissolution and improving bioavailability of hydrophobic compounds [5] [3]. When incorporated into formulations containing poorly water-soluble APIs, this compound facilitates water penetration into drug aggregates, effectively increasing the surface area available for dissolution [3]. This process is critical for oral solid dosage forms where controlled wetting can significantly impact drug release profiles. Additionally, in inhaled pharmaceutical formulations, appropriate wetting characteristics are essential for achieving consistent particle dispersion and ensuring uniform delivery to the respiratory tract [5]. The following diagram illustrates the wetting mechanism at the molecular level:

Diagram 1: Molecular mechanism of wetting action. The hydrophobic tail aligns with non-polar surfaces while the hydrophilic head interacts with water molecules, collectively reducing surface tension and improving wetting properties.

Performance Data and Comparison

The wetting performance of this compound can be quantified through several key parameters, including surface tension reduction, contact angle measurements, and wetting time [6]. When evaluated using standard testing methodologies, this compound demonstrates significant efficacy in reducing the surface tension of aqueous solutions, typically achieving values between 22-30 mN/m at appropriate concentrations [2] [6]. This represents a substantial reduction compared to pure water, which has a surface tension of approximately 72.8 mN/m at 20°C [6]. The critical surface tension for effective coal wetting has been established at approximately 45 mN/m, indicating that this compound easily surpasses the threshold for effective wetting of many industrial and pharmaceutical materials [6].

In comparative studies with other surfactants, this compound's unique combination of an ethoxy group with a hexyl chain provides a distinct balance between hydrophilicity and hydrophobicity that differs from both shorter and longer chain alcohols or ethers [2]. This balance translates to superior performance in specific applications where controlled spreading and penetration are required. For instance, in agricultural formulations, the optimal wetting agent must facilitate even coverage on inherently hydrophobic plant surfaces without excessive runoff [4]. Similarly, in pharmaceutical powder processing, precisely tuned wettability is critical for achieving desired dissolution profiles and dispersion characteristics [5].

Table 2: Wetting Performance Comparison of Different Agents

| Wetting Agent | Surface Tension (mN/m) | Contact Angle (°) | Optimal Concentration | Key Applications |

|---|---|---|---|---|

| This compound | 22-30 | ~25-40 | 0.5-2.0% | Pharmaceutical formulations, Agricultural adjuvants |

| Sodium Dodecyl Sulfate (SDS) | 30-38 | ~20-35 | 0.1-0.5% | Detergents, Laboratory reagents |

| Alkyl Glycoside (APG1214) | 28-35 | ~30-45 | 0.3-0.7% | Environmental-friendly formulations |

| SDS/APG1214 (1:3) | 25-32 | ~15-30 | 0.5-0.7% | Coal dust suppression [6] |

| Pure Water | 72.8 | ~70-90 | - | Reference standard [6] |

Industrial and Pharmaceutical Applications

Pharmaceutical Formulations

In pharmaceutical development, this compound serves as an effective wetting agent in solid dosage forms, particularly for poorly water-soluble drugs where enhanced dissolution is critical for bioavailability [3]. The compound facilitates water penetration into drug aggregates, effectively increasing the surface area available for dissolution. Additionally, it finds application in suspension-based inhalers where controlled wettability ensures proper dispersion of active ingredients [5]. The non-ionic nature of this compound minimizes potential interactions with ionizable drug compounds, making it particularly valuable for formulations containing sensitive APIs [3].

Recent advances in pharmaceutical processing have demonstrated the importance of precisely engineered wettability for optimizing drug performance. Research has shown that modifying the wetting properties of inhaled drug powders such as budesonide is relevant to improve bioavailability, enhance the dispersion of formulations in suspension-based inhalers, or prevent moisture interactions in dry powder inhalers [5]. In these applications, this compound can provide the ideal balance of hydrophilicity and hydrophobicity to achieve desired performance characteristics without compromising stability or requiring complex manufacturing processes.

Agricultural Adjuvants

In agricultural applications, this compound is utilized as an adjuvant in pesticide formulations to enhance the effectiveness of active compounds [1] [4]. When added to foliar sprays, it improves the spreading and adhesion of the solution on inherently hydrophobic plant surfaces such as leaves, shoots, and stalks [4]. This improved coverage ensures that herbicides, fungicides, and pesticides reach and coat the target surfaces effectively rather than running off to top-soil [4]. The wetting action is particularly important when treating crops with waxy leaf surfaces that naturally resist water-based solutions.

Industrial Processes

This compound finds diverse applications across industrial sectors, including use in detergents and cleaning products due to its emulsifying properties [1]. It is incorporated into textile processing formulations where it promotes even dye distribution on hydrophobic fibers such as nylon, wool, and silk [4] [3]. In the production of specialty coatings and resins, this compound enhances the wetting of particle surfaces, facilitating more uniform coating application and improved penetration into porous substrates [4]. Its surfactant properties also make it valuable in cosmetic formulations for skin care and hair care products, where it contributes to optimal texture and application characteristics [1].

Experimental Protocols

Wetting Performance Evaluation

Objective: To quantitatively evaluate the wetting performance of this compound on various substrates. Materials: this compound (reagent grade), deionized water, surfactant solutions for comparison (SDS, APG1214), surface tension meter, contact angle goniometer, stopwatch, glass Petri dishes, precision balance, and substrate materials (e.g., bituminous coal powder, pharmaceutical powder blends, or hydrophobic surfaces). [6]

Procedure:

- Prepare stock solutions of this compound in deionized water at concentrations of 0.1%, 0.3%, 0.5%, 0.7%, and 0.9% (w/v).

- Measure surface tension using a surface tension meter for each concentration, recording three independent measurements per concentration to calculate averages and standard deviations.

- Apply a 5μL droplet of each solution onto the target substrate surface using a micropipette.

- Immediately capture an image of the droplet using the contact angle goniometer and measure the contact angle using image analysis software.

- For wetting time assessment, place 20 mL of the test solution in a Petri dish, then add 50 mg of substrate material (e.g., coal dust or drug powder) from a fixed height using a funnel.

- Record the time required for complete wetting (submersion) of all particles.

- Repeat each measurement three times to ensure statistical significance.

Data Analysis: Calculate the spreading coefficient using the formula: S = γ_SV - (γ_SL + γ_LV) Where S is the spreading coefficient, γ_SV is the solid-vapor interfacial tension, γ_SL is the solid-liquid interfacial tension, and γ_LV is the liquid-vapor interfacial tension (surface tension). Higher positive values indicate better spreading capability. [4] [6]

Pharmaceutical Formulation Protocol